5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZNNYFGSCBKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175858 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21520-97-8 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(p-chlorophenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chlorophenoxymethyl hydrazine. The final step involves the cyclization of this intermediate with carbon disulfide and potassium hydroxide to form the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of this compound.
Substitution: Formation of 5-[(4-azidophenoxy)methyl]-1,3,4-oxadiazol-2-amine.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
There is growing interest in the anticancer activity of oxadiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms and efficacy in clinical settings .
3. Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of oxadiazole derivatives. The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .
Industrial Applications
1. Agricultural Chemicals
The compound's ability to act as a herbicide or pesticide is under investigation. Its structural characteristics allow it to interact with biological systems in plants and pests, potentially leading to effective agricultural applications .
2. Material Science
Due to its unique chemical structure, this compound could be utilized in developing new materials with specific thermal or mechanical properties. Research into polymer composites incorporating oxadiazole groups is ongoing .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the oxadiazole ring significantly influenced antimicrobial potency.
Case Study 2: Anticancer Mechanisms
In vitro studies explored the effects of various oxadiazole derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme, thereby inhibiting its function. This inhibition leads to an increase in acetylcholine levels, which can be beneficial in treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Id): This analog replaces the phenoxymethyl group with a 4-chlorophenyl moiety directly attached to the oxadiazole ring. It exhibits a higher melting point (265–267°C) compared to other derivatives, likely due to stronger intermolecular interactions from the planar chlorophenyl group .
- 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine (6AX) :
Structurally closer to the target compound, this derivative features a methylene linker between the oxadiazole and chlorophenyl group. Its reduced planarity may lower melting points compared to Id, though exact data are unavailable .
Antiproliferative Activity
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) :
Demonstrated potent antiproliferative activity (mean growth inhibition = 45.20%) across 60 NCI cancer cell lines. The 4-chlorophenyl and methoxyphenyl substituents likely contribute to its efficacy via hydrophobic interactions with kinase targets . - N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) :
Exhibited IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics. The pyridinyl group may enhance solubility and target binding . - 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine: Limited antiproliferative data are available, but its phenoxymethyl group could modulate activity by altering steric hindrance compared to phenyl or benzyl analogs.
Antimicrobial and Anti-inflammatory Profiles
- 5-[(9H-Carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine :
Showed broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro group and piperazinyl moiety enhancing target affinity . - 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b) :
Displayed anti-inflammatory and analgesic activities surpassing ibuprofen, likely due to the diphenylmethyl group stabilizing hydrophobic pockets in cyclooxygenase enzymes .
Thiadiazole Analogs
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :
Replacing the oxadiazole oxygen with sulfur (thiadiazole) improved fungicidal and insecticidal activities, possibly due to increased electronegativity and hydrogen-bonding capacity .
Comparative Data Table
Biological Activity
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine (commonly referred to as OXCPM) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and anticancer research. This article provides an overview of its biological activity, including antioxidant properties, anticancer effects, and relevant case studies.
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 197.63 g/mol
- Density : 1.431 g/cm³
- Boiling Point : 416.5ºC at 760 mmHg
Antioxidant Activity
The antioxidant potential of OXCPM has been extensively studied. Research indicates that this compound exhibits significant radical scavenging activity across various assays. The following table summarizes the results of in vitro antioxidant assays:
| Assay Type | Scavenging Activity (%) | EC50 (mg/ml) |
|---|---|---|
| Hydrogen Peroxide Scavenging | 89.30 | 0.32 |
| DPPH Radical Scavenging | 81.20 | 0.52 |
| Phosphomolybdenum Assay | 80.52 | 0.45 |
| Nitric Oxide Scavenging | 54.81 | 0.78 |
| Reducing Power Assay | 52.87 | 0.67 |
| Ferric Thiocyanate Assay | 34.44 | 0.93 |
| β-Carotene Bleaching Assay | 19.91 | 0.90 |
The compound's mechanism of action involves reducing activity, free radical scavenging, complexation of pro-oxidant metals, and quenching of singlet oxygen, which collectively contribute to its ability to delay or inhibit oxidative stress-related diseases .
Anticancer Activity
OXCPM has also shown promising anticancer properties against various cancer cell lines. In a study evaluating its efficacy against multiple cancer types, the compound demonstrated significant growth inhibition with GI50 values below 10 µM in several cases:
| Cell Line | GI50 Value (µM) |
|---|---|
| HL-60 (Leukemia) | 3.52 |
| RPMI-8226 (Leukemia) | 9.51 |
| UACC-62 (Melanoma) | 4.65 |
The anticancer activity was assessed using National Cancer Institute protocols, and molecular docking studies indicated efficient binding to target proteins involved in cancer progression .
Case Studies and Research Findings
-
Case Study on Antioxidant Properties :
A study conducted on OXCPM revealed its potential as a novel antioxidant agent capable of protecting cells from oxidative damage. The compound exhibited strong binding affinity to oxidative stress-related proteins such as protein tyrosine kinase 2-β and glutathione reductase, enhancing its therapeutic potential against oxidative stress-related diseases . -
Anticancer Mechanism Exploration :
Another study focused on the mechanism of action of OXCPM in cancer cells demonstrated that it induces apoptosis and inhibits key signaling pathways involved in tumor growth and metastasis . The compound's ability to inhibit EGFR and Src pathways further emphasizes its potential as a targeted cancer therapy.
Q & A
Q. What are the common synthetic routes for 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine?
A widely used method involves cyclization of hydrazide intermediates. For example, 4-chlorobenzoic acid is esterified to methyl 4-chlorobenzoate, followed by hydrazination to form 4-chlorophenylhydrazide. Subsequent treatment with cyanogen bromide in methanol yields the oxadiazole core . Alternatively, semicarbazide reacts with 4-chlorophenylacetic acid in the presence of POCl₃, followed by KOH-mediated cyclization to form the target compound . Key steps include optimizing reaction temperature (e.g., reflux in ethanol) and stoichiometric control of reagents like iodine in KI for oxidative cyclization .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from methanol), and data collected using a diffractometer (e.g., Oxford Diffraction Xcalibur with MoKα radiation). Refinement with SHELXL software resolves parameters like dihedral angles (e.g., 32.41° between oxadiazole and chlorophenoxy rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs). R factors (e.g., 0.047) and data-to-parameter ratios (>14:1) validate accuracy .
Q. What spectroscopic techniques are used for characterization?
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹).
- NMR : ¹H NMR confirms substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 4.5–5.0 ppm). ¹³C NMR detects oxadiazole carbons at ~165–170 ppm.
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 255.05 for [M+H]⁺) and fragmentation patterns .
Q. How does hydrogen bonding influence the crystal packing of this compound?
Intermolecular N–H⋯N hydrogen bonds form anti-parallel dimers, stabilizing the crystal lattice. For example, N2–H2⋯N3 interactions (2.12 Å) create a 3D network, as seen in P1 space group structures. These interactions are critical for predicting solubility and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity).
- Standardized Protocols : Ensure consistent cell lines (e.g., MCF7 for anticancer studies) and dosing (e.g., 10–100 µM ranges).
- Structural Analogues : Differentiate activities of 1,3,4-oxadiazol-2-amine (antimicrobial) from its thiol derivative (hepatoprotective) .
Q. How to design a pharmacological study evaluating its anti-inflammatory potential?
- In Vivo Models : Use carrageenan-induced rat paw edema to measure inflammation inhibition. Compare to ibuprofen (standard).
- Ulcerogenicity Assessment : Quantify gastric lesions via histopathology.
- Mechanistic Studies : Perform COX-1/2 enzyme inhibition assays and molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Reagent Optimization : Use triethylamine as a base for acylation reactions to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazides.
- Crystallization : Slow evaporation from methanol/water mixtures enhances crystal purity (>95% by HPLC) .
Q. How are computational methods like molecular docking applied to study its bioactivity?
- Target Selection : Prioritize receptors (e.g., PPAR-γ for hypoglycemic activity).
- Docking Workflow : Prepare ligands (AMBER force field), grid generation (30 ų around active sites), and scoring (binding energy < −8 kcal/mol).
- Validation : Compare docked poses with X-ray co-crystallized ligands (RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
